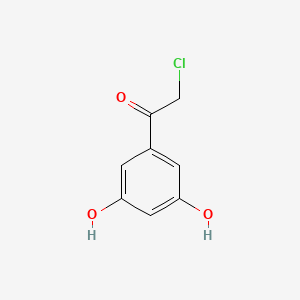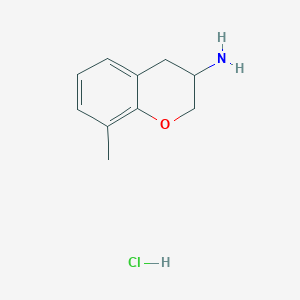![molecular formula C8H8Cl2N2O B1456658 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 917918-83-3](/img/structure/B1456658.png)
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride
Übersicht
Beschreibung
“7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride” is a chemical compound with the CAS Number: 917918-83-3 . It has a molecular weight of 219.07 . The IUPAC name for this compound is 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery and medicinal chemistry to identify new compounds with potential therapeutic effects. It has also been used in biochemical research to study the mechanism of action of various compounds, as well as to study the biochemical and physiological effects of these compounds. Additionally, this compound has been used in lab experiments to study the structural and chemical properties of various compounds.
Wirkmechanismus
The mechanism of action of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is not completely understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. The exact mechanism of action is still being studied and is not fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of certain receptors, such as the serotonin receptor. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride in lab experiments has several advantages. It is a relatively inexpensive compound and is widely available. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in laboratory settings. However, there are some limitations to its use in lab experiments. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to accurately interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride in scientific research. It could be used in drug discovery and medicinal chemistry to identify new compounds with therapeutic effects. It could also be used to study the biochemical and physiological effects of various compounds, as well as to study the structural and chemical properties of these compounds. Additionally, this compound could be used to study the mechanism of action of various compounds and to develop new therapeutic agents. Finally, it could be used to develop new methods of synthesis for pyrrolo[2,3-c]pyridine derivatives.
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHHUZGTJHWRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)







